molecular formula C25H22N2O6 B13349121 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-nitrophenyl)butanoic acid

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-nitrophenyl)butanoic acid

Cat. No.: B13349121
M. Wt: 446.5 g/mol
InChI Key: HBORLQMDGYDDBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-nitrophenyl)butanoic acid (CAS: 269398-78-9 for R-enantiomer; 270062-88-9 for S-enantiomer) is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. The Fmoc group serves as a temporary protecting group for amines in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions . The 4-nitrophenyl substituent at the β-position introduces strong electron-withdrawing effects, which may influence the compound’s acidity, reactivity, and intermolecular interactions. Its molecular weight is 446.45 g/mol, with the molecular formula C₂₅H₂₂N₂O₆.

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-nitrophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O6/c28-24(29)14-17(13-16-9-11-18(12-10-16)27(31)32)26-25(30)33-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,17,23H,13-15H2,(H,26,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBORLQMDGYDDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)[N+](=O)[O-])CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Example Synthesis Protocol

Step 1: Preparation of 4-Nitrophenylbutanoic Acid

  • React 4-nitrobenzaldehyde with malonic acid in pyridine at elevated temperatures.
  • Purify the product using recrystallization or chromatography.

Step 2: Introduction of the Amino Group

  • Convert the carboxylic acid to an amine via a Curtius rearrangement or reductive amination.
  • Use 4-nitrophenylbutanoic acid and convert it into an amine using a suitable method.

Step 3: Fmoc Protection

  • React the amine with 9H-fluoren-9-ylmethyl chloroformate in a solvent like dichloromethane.
  • Use a base like triethylamine to facilitate the reaction.

Data Table: Stock Solution Preparation

Amount of Compound (mg) Concentration (mM) Volume of Solvent (mL)
1 mg 1 mM 2.2399 mL
5 mg 1 mM 11.1995 mL
10 mg 1 mM 22.3989 mL
1 mg 5 mM 0.448 mL
5 mg 5 mM 2.2399 mL
10 mg 5 mM 4.4798 mL
1 mg 10 mM 0.224 mL
5 mg 10 mM 1.1199 mL
10 mg 10 mM 2.2399 mL

Applications in Peptide Synthesis

This compound is primarily used as a building block in solid-phase peptide synthesis. The Fmoc group allows for selective deprotection under mild basic conditions, facilitating the stepwise assembly of peptides. The nitro group can be used for further chemical modifications, such as reduction to an amine for conjugation reactions.

Chemical Reactions Analysis

Types of Reactions

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-nitrophenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are often used.

    Substitution: The removal of the Fmoc group typically involves the use of piperidine in a suitable solvent like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-nitrophenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its unique structural features.

    Medicine: Investigated for potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-nitrophenyl)butanoic acid exerts its effects is largely dependent on its interaction with specific molecular targets. The Fmoc group can protect amine groups during peptide synthesis, preventing unwanted side reactions. The nitrophenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Aromatic Ring

4-Iodophenyl Analog
  • Compound: (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid (CAS: MFCD01860964) .
  • Higher molecular weight (due to iodine vs. nitro) may affect solubility in polar solvents.
  • Applications : Useful in radiolabeling or cross-coupling reactions due to iodine’s reactivity .
4-Trifluoromethylphenyl Analog
  • Compound: (S)-3-Fmoc-amino-4-(4-trifluoromethylphenyl)butanoic acid (CAS: 270065-81-1) .
  • Key Differences :
    • The trifluoromethyl (-CF₃) group is electron-withdrawing but less polar than nitro, enhancing lipophilicity.
    • Molecular weight: 469.45 g/mol.
  • Applications : Favored in medicinal chemistry for improving target binding via hydrophobic interactions .
4-tert-Butylphenyl Analog
  • Compound: (R)-3-Fmoc-amino-4-(4-(tert-butyl)phenyl)butanoic acid (CAS: 401916-49-2) .
  • Increased hydrophobicity compared to nitro.
  • Applications : Useful for studying steric effects in peptide folding .

Backbone Modifications

Propanoic Acid Variant
  • Compound: (R)-3-Fmoc-amino-3-(4-nitrophenyl)propanoic acid (CAS: 507472-26-6) .
  • Key Differences: Shorter carbon chain (propanoic acid vs. butanoic acid) alters spatial positioning of the nitro group.
  • Applications : Positional isomerism studies in peptide design .
Piperidinyl-Substituted Analog
  • Compound: (S)-3-Fmoc-amino-4-(piperidin-1-yl)butanoic acid hydrochloride (Yield: 95%, [α]₂₀ᴅ = +2.3) .
  • Key Differences :
    • The piperidinyl group introduces basicity and conformational flexibility.
  • Applications : Stabilization of α-helical structures in foldamers .
Table 1: Comparative Properties of Fmoc-Protected Amino Acid Derivatives
Compound Name Substituent Molecular Weight (g/mol) Key Properties Yield/Optical Purity* Applications
Target compound (R/S) 4-nitrophenyl 446.45 Strong EWG, high acidity N/A SPPS, nitro reduction
4-Iodophenyl analog 4-iodophenyl ~500 (estimated) Bulky, reactive iodine N/A Radiolabeling
4-Trifluoromethylphenyl analog 4-CF₃ 469.45 Lipophilic, moderate EWG N/A Medicinal chemistry
Piperidinyl-substituted analog Piperidin-1-yl ~400 (estimated) Basic, flexible 95% yield, [α]₂₀ᴅ = +2.3 Foldamer stabilization

*EWG = Electron-withdrawing group; SPPS = Solid-phase peptide synthesis.

Biological Activity

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-nitrophenyl)butanoic acid, often abbreviated as Fmoc-NH-4-NO2, is a complex organic compound notable for its structural characteristics that enable various biological activities. This compound is a derivative of amino acids and incorporates a fluorenylmethoxycarbonyl (Fmoc) group, which is widely used in peptide synthesis as a protective group. The compound's unique structure suggests potential applications in medicinal chemistry, particularly in drug design and synthesis.

Structural Characteristics

The molecular formula of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-nitrophenyl)butanoic acid is C25H24N2O5, with a molecular weight of approximately 420.47 g/mol. The presence of the nitrophenyl group introduces significant electronic effects that may influence the compound's biological interactions.

PropertyValue
Molecular FormulaC25H24N2O5
Molecular Weight420.47 g/mol
IUPAC Name3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-nitrophenyl)butanoic acid
CAS NumberNot available

Biological Activity

Research into the biological activity of this compound is ongoing, with several studies indicating its potential in various therapeutic areas. Compounds with similar structures have demonstrated diverse biological activities, including:

  • Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals and reduce oxidative stress.
  • Antimicrobial Properties : Some derivatives exhibit effectiveness against bacterial strains, suggesting potential use as antimicrobial agents.
  • Anti-inflammatory Effects : The structural features may contribute to the inhibition of inflammatory pathways.

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study investigated the effects of similar Fmoc derivatives on cancer cell lines, revealing that certain modifications led to significant reductions in cell viability and proliferation rates.
  • Peptide Synthesis Applications : The Fmoc group allows for easy incorporation into peptide chains, enhancing the stability and bioactivity of synthesized peptides used in therapeutic applications.
  • Enzyme Inhibition Studies : Research has indicated that compounds with nitrophenyl groups can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

The biological activity of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-nitrophenyl)butanoic acid may be attributed to several mechanisms:

  • Interaction with Biological Targets : The compound's ability to interact with proteins and enzymes can modulate biochemical pathways.
  • Structural Modulation : The fluorenylmethoxycarbonyl group provides steric hindrance that may enhance binding affinity to target molecules.

Q & A

Q. Q1. What are the key synthetic methodologies for preparing 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-nitrophenyl)butanoic acid?

Methodological Answer: The synthesis typically involves multi-step reactions:

Fmoc Protection : Introduce the Fmoc group to the amino group via coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) to activate carboxyl groups .

Nitrophenyl Substitution : The 4-nitrophenyl group is introduced via nucleophilic aromatic substitution (SNAr) or Suzuki coupling, depending on precursor availability. Microwave-assisted synthesis may enhance reaction efficiency .

Purification : Reverse-phase chromatography (RP-HPLC) or flash chromatography is used to isolate the compound, with yields optimized by controlling solvent polarity .

Q. Q2. How does the 4-nitrophenyl group influence the compound’s reactivity in peptide synthesis?

Methodological Answer: The electron-withdrawing nitro group increases the electrophilicity of the phenyl ring, enabling:

  • Activation for Amide Bond Formation : The 4-nitrophenyl ester derivative can act as an activated intermediate for coupling with amines in solid-phase peptide synthesis (SPPS) .
  • Photocleavable Properties : Under UV light, the nitro group facilitates photolytic cleavage, useful in light-directed combinatorial chemistry .
    Characterization via NMR (e.g., δ ~8.2 ppm for aromatic protons) confirms substitution patterns .

Advanced Research Questions

Q. Q3. What strategies resolve contradictions in reported biological activities of Fmoc-protected nitrophenyl derivatives?

Methodological Answer: Discrepancies often arise due to:

  • Structural Analogs : Minor substituent changes (e.g., 3,5-difluorophenyl vs. 4-nitrophenyl) alter steric/electronic profiles, impacting target binding. Compare bioactivity data using standardized assays (e.g., fluorescence polarization for binding affinity) .
  • Experimental Conditions : Solvent polarity (e.g., DMSO vs. aqueous buffers) affects aggregation. Use dynamic light scattering (DLS) to monitor colloidal stability .

Q. Table 1. Structural Analogs and Bioactivity

CompoundSubstituentKey ActivityReference
3-((Fmoc)amino)-4-(3,5-difluorophenyl)butanoic acid3,5-diFEnhanced protease resistance
3-((Fmoc)amino)-4-(phenylthio)butanoic acidSPhAntioxidant activity

Q. Q4. How to design experiments to study the compound’s interaction with G-quadruplex DNA?

Methodological Answer:

Binding Assays : Use circular dichroism (CD) spectroscopy to monitor conformational changes in DNA upon compound addition.

Thermal Denaturation : Measure melting temperatures (Tm) of DNA with/without the compound to assess stabilization.

Cellular Uptake : Tag the compound with a fluorescent probe (e.g., Cy5) and image using confocal microscopy .
Reference control compounds (e.g., macrocyclic tetraoxazoles) to validate assay specificity .

Safety & Handling

Q. Q5. What precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Toxicity Mitigation : Wear nitrile gloves and PPE due to potential acute toxicity (Category 4 for oral/dermal exposure) .
  • Decomposition : Avoid strong acids/bases to prevent hazardous fumes (e.g., NOx from nitro group). Use carbon dioxide fire extinguishers for combustion events .
  • Storage : Store at -20°C under argon to prevent Fmoc group hydrolysis .

Mechanistic Studies

Q. Q6. How to investigate the role of the nitro group in photoaffinity labeling applications?

Methodological Answer:

Photolysis Setup : Irradiate the compound at 365 nm in the presence of a target protein.

Mass Spectrometry : Identify crosslinked peptides via LC-MS/MS to map binding sites.

Control Experiments : Use a non-photoreactive analog (e.g., 4-methylphenyl) to confirm specificity .

Data Reproducibility

Q. Q7. How to address variability in coupling efficiency during SPPS using this compound?

Methodological Answer:

  • Optimize Activation : Use HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) instead of EDC/HOBt for sterically hindered amines.
  • Monitor Deprotection : Perform Kaiser tests after each Fmoc removal step to ensure completeness.
  • Solvent Selection : Use DMF with 0.1 M HOBt to improve solubility of nitroaromatic intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.